methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate is a chemical compound that features a benzofuran ring, which is a fused benzene and furan ring system. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of benzofuran derivatives, including methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate, often involves cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions, including:
Oxidation: Benzofuran rings can be oxidized to form benzofuranones.
Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzofuran derivatives often involves interaction with biological targets such as enzymes and receptors. For example, some benzofuran compounds exert their effects by binding to specific proteins, thereby inhibiting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Benzofuran derivatives are unique due to their fused ring structure, which imparts distinct biological activities. Similar compounds include:
Benzothiophene derivatives: Known for their anticancer properties.
Coumarin derivatives: Exhibiting anticoagulant and antimicrobial activities.
Indole derivatives: Widely studied for their diverse pharmacological effects.
Properties
IUPAC Name |
methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-12(8-14-13(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,12H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNLKMYLRCSBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OC)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.